

# BRD-4592 dosage and administration guidelines

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# **Application Notes and Protocols for BRD-4592**

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#### Introduction

The designation **BRD-4592** may refer to two distinct chemical entities. This document provides information on both compounds to ensure clarity and proper application in research settings. The primary focus of these notes is on Roxadustat (FG-4592), a well-characterized hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. Information is also provided for **BRD-4592**, an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). Researchers should verify the CAS number of their compound to ensure they are consulting the correct information.

#### Compound Identification:

| Compound Name | Alternate Name | CAS Number  | Primary Target  |
|---------------|----------------|---|---|
| Roxadustat    | FG-4592        | 808118-40-3   | Hypoxia-inducible<br>factor (HIF) prolyl<br>hydroxylase |
| BRD-4592      | 2119598-24-0   | Mycobacterium<br>tuberculosis<br>tryptophan synthase<br>(TrpAB) |   |



# Section 1: Roxadustat (FG-4592) - HIF Prolyl Hydroxylase Inhibitor

Roxadustat is an orally bioavailable hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor that stimulates erythropoiesis.[1][2] It is investigated for the treatment of anemia in patients with chronic kidney disease (CKD).[1][2]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from clinical studies of Roxadustat.

Table 1: Roxadustat Dose-Ranging Studies in Non-Dialysis-Dependent CKD Patients[2]

| Dosing Cohort | Dosing Frequency    | Mean Hemoglobin<br>Change (ΔHb) from<br>Baseline | Hemoglobin<br>Responder Rate<br>(ΔHb ≥ 1.0 g/dL) |
|---------------|---------------------|--|--|
| 0.7 mg/kg     | Twice Weekly (BIW)  | Dose-related increase                            | 30%  |
| 1.0 mg/kg     | Twice Weekly (BIW)  | Dose-related increase                            | Not specified                                    |
| 1.5 mg/kg     | Twice Weekly (BIW)  | Significantly higher than placebo                | Not specified                                    |
| 2.0 mg/kg     | Twice Weekly (BIW)  | Significantly higher than placebo                | 100%   |
| 2.0 mg/kg     | Thrice Weekly (TIW) | Significantly higher than placebo                | 100%   |
| Placebo       |                     |  | 13%  |

Table 2: Roxadustat Dosing in Incident Dialysis Patients[3]



| Parameter                             | Value                     |
|---------------------------------------|---------------------------|
| Mean Baseline Hemoglobin              | 8.3 ± 1.0 g/dL            |
| Time to Mean Hb Increase of ≥2.0 g/dL | Within 7 weeks            |
| Mean Weekly Dose (Week 1)             | 4.0 mg/kg (thrice weekly) |
| Mean Weekly Dose (Week 12)            | 4.3 mg/kg (thrice weekly) |
| Maximum Allowed Dose                  | 2.5 mg/kg (thrice weekly) |

Table 3: Starting Doses in Phase 3 Clinical Trials for CKD Patients Not on Dialysis[4]

| Study                | Starting Dose | Dosing Frequency    |
|----------------------|---------------|---------------------|
| Chen et al., 2019    | 70 or 100 mg  | Thrice Weekly (TIW) |
| Akizawa et al., 2020 | 50 or 70 mg   | Thrice Weekly (TIW) |
| Akizawa et al., 2021 | 70 or 100 mg  | Thrice Weekly (TIW) |

### **Experimental Protocols**

Protocol 1: Hemoglobin Response Assessment in NDD-CKD Patients

This protocol is based on a Phase 2a, randomized, placebo-controlled, dose-ranging study.[2]

- 1. Subject Recruitment:
- Enroll non-dialysis-dependent chronic kidney disease (NDD-CKD) patients with hemoglobin (Hb) ≤11.0 g/dL.
- 2. Randomization and Dosing:
- Sequentially enroll subjects into one of four dose cohorts (0.7, 1.0, 1.5, and 2.0 mg/kg).
- Within each cohort, randomize subjects to receive either Roxadustat or a placebo.



- Administer the assigned treatment two times weekly (BIW) or three times weekly (TIW) for 4
  weeks.
- 3. Efficacy Assessment:
- Measure the mean change in hemoglobin ( $\Delta$ Hb) from baseline.
- Determine the proportion of hemoglobin responders, defined as subjects with a ΔHb of ≥ 1.0 g/dL.
- 4. Safety Evaluation:
- Monitor and record the frequency and severity of adverse events throughout the study.

Protocol 2: Anemia Correction in Incident Dialysis Patients

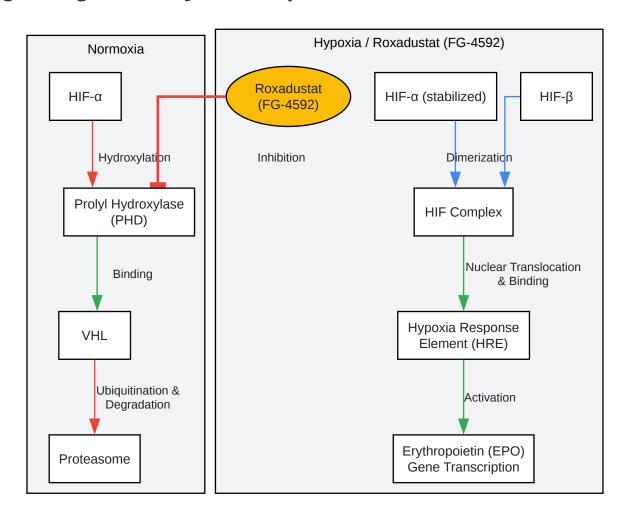
This protocol is based on an open-label, randomized study in anemic patients incident to hemodialysis (HD) or peritoneal dialysis (PD).[1][3]

- 1. Subject Recruitment:
- Enroll anemic patients (Hb ≤10.0 g/dL) who are new to hemodialysis or peritoneal dialysis.
- 2. Treatment Groups:
- Randomize patients into three groups based on iron supplementation: no iron, oral iron, or intravenous (IV) iron.
- Treat all patients with Roxadustat for 12 weeks.
- 3. Roxadustat Dosing:
- Initiate Roxadustat at a starting dose and titrate based on hemoglobin response.
- Dose adjustments:
  - If Hb is <11.0 g/dl and the rate of rise of Hb is <1.0 g/dl in the previous 4 weeks, escalate the dose.



- The maximum allowed dose is 2.5 mg/kg thrice weekly.[3]
- If Hb is >13.0 g/dl or the rate of rise of Hb is ≥2.0 g/dl in the previous 4 weeks, reduce the dose.[3]
- 4. Primary Endpoint:
- Measure the maximal change in hemoglobin from baseline (ΔHbmax) over the 12-week treatment period.
- 5. Pharmacodynamic Assessment:
- Measure serum hepcidin levels at baseline and at specified time points during the study (e.g., 4 weeks).

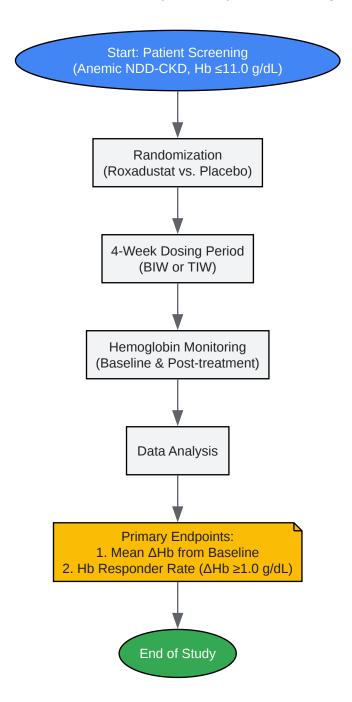
### **Signaling Pathway and Experimental Workflow**





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Caption: Mechanism of action of Roxadustat (FG-4592) on the HIF signaling pathway.



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Caption: Workflow for a dose-ranging study of Roxadustat in NDD-CKD patients.



# Section 2: BRD-4592 - Mycobacterium tuberculosis Tryptophan Synthase Inhibitor

**BRD-4592** is a small-molecule, allosteric inhibitor that targets the tryptophan synthase (TrpAB) of Mycobacterium tuberculosis.[5] It binds at the  $\alpha$ - $\beta$ -subunit interface of the enzyme.[5] This compound is primarily used in a research context to investigate the inhibition of tryptophan biosynthesis in M. tuberculosis.[5]

### **Quantitative Data Summary**

Table 4: In Vitro Inhibitory Activity of BRD-4592[5]

| Target          | IC50    |
|-----------------|---------|
| TrpAB α-subunit | 70.9 nM |
| TrpAB β-subunit | 22.6 nM |

## **Dosage and Administration Guidelines**

Currently, there is no publicly available information regarding the in vivo dosage and administration of this specific **BRD-4592** compound in animal models or humans.

#### **Storage and Reconstitution**

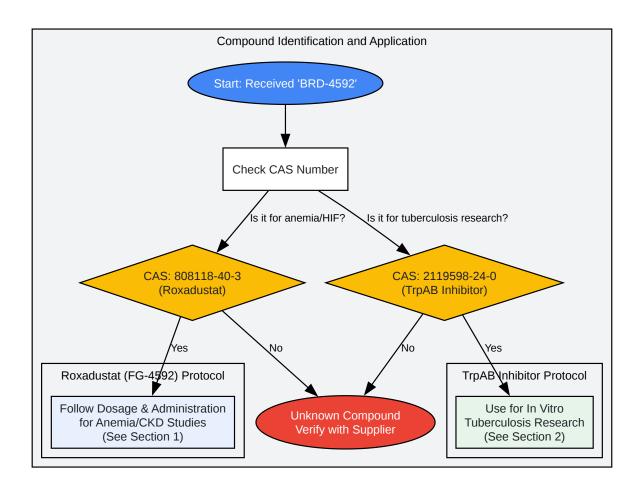
#### Storage:

- Short-term (days to weeks): Store at 0 4°C.[5]
- Long-term (months to years): Store at -20°C.[5]
- The compound should be kept dry and in the dark.[5]

#### Reconstitution:

 A reconstitution calculator is typically available from the supplier to determine the volume of solvent needed to achieve a target concentration.[5]





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### References

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